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molecular formula C11H14ClIN2O2 B8530568 Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate

Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate

Cat. No. B8530568
M. Wt: 368.60 g/mol
InChI Key: GBNQARUHLLFIFZ-UHFFFAOYSA-N
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Patent
US08895586B2

Procedure details

To the solution of tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate (62.5 g, 0.172 mol) in 500 mL of anhydrous DCM was added 180 mL of TFA. Then the solution was stirred at room temperature for 4 hrs. Concentrated to remove the solvent, and purified by flash chromatography to afford 45.1 g 6-chloro-4-iodo-N-methylpyridin-3-amine as a yellow solid (Yield: 97.3%).
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([N:8](C)[C:9](=O)OC(C)(C)C)=[C:4]([I:17])[CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4]([I:17])[CH:3]=1

Inputs

Step One
Name
Quantity
62.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=N1)N(C(OC(C)(C)C)=O)C)I
Name
Quantity
180 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the solution was stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)NC)I
Measurements
Type Value Analysis
AMOUNT: MASS 45.1 g
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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